Cas no 31575-15-2 (3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one)

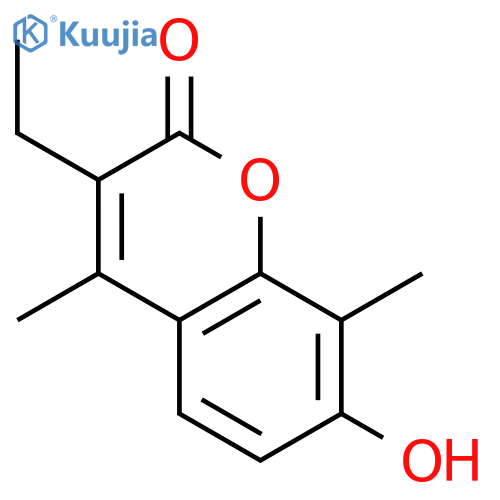

31575-15-2 structure

商品名:3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 3-ETHYL-7-HYDROXY-4,8-DIMETHYL-2H-CHROMEN-2-ONE

- 3-Ethyl-4,8-dimethyl-7-hydroxycumarin

- 3-ethyl-7-hydroxy-4,8-dimethyl-2H-1-benzopyran-2-one

- 3-ethyl-7-hydroxy-4,8-dimethyl-chromen-2-one

- AC1NTBK2

- AO-375

- CHEMBL1819433

- Oprea1_682145

- ALBB-015653

- 3-Ethyl -7-hydroxy-4,8-dimethyl -2h-chromen-2-one

- AO-375/14491010

- STL457154

- CS-0296542

- DB-315383

- MFCD02955593

- DTXSID50419880

- SR-01000498860

- AKOS001662527

- EU-0012367

- 3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one

- LS-04894

- 2H-1-benzopyran-2-one, 3-ethyl-7-hydroxy-4,8-dimethyl-

- 31575-15-2

- SR-01000498860-1

- EN300-302504

- 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

-

- MDL: MFCD02955593

- インチ: InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3

- InChIKey: GNXXGLPSRSIGOY-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C)C2=CC=C(C(=C2OC1=O)C)O

計算された属性

- せいみつぶんしりょう: 218.094294304g/mol

- どういたいしつりょう: 218.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 46.5Ų

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E260750-2000mg |

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |

31575-15-2 | 2g |

$ 615.00 | 2022-06-05 | ||

| Alichem | A449041581-5g |

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |

31575-15-2 | 95% | 5g |

$387.20 | 2023-09-02 | |

| Enamine | EN300-302504-1.0g |

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |

31575-15-2 | 1g |

$0.0 | 2023-06-07 | ||

| OTAVAchemicals | 1090188-500MG |

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |

31575-15-2 | 95% | 500MG |

$150 | 2023-07-07 | |

| Enamine | EN300-302504-5g |

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |

31575-15-2 | 5g |

$366.0 | 2023-09-06 | ||

| Ambeed | A268683-250mg |

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |

31575-15-2 | 95+% | 250mg |

$105.0 | 2024-04-20 | |

| OTAVAchemicals | 1090188-100MG |

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |

31575-15-2 | 95% | 100MG |

$100 | 2023-07-07 | |

| A2B Chem LLC | AF99320-5g |

3-Ethyl-7-hydroxy-4,8-dimethyl-2h-chromen-2-one |

31575-15-2 | 95% | 5g |

$510.00 | 2024-04-20 | |

| Ambeed | A268683-100mg |

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |

31575-15-2 | 95+% | 100mg |

$81.0 | 2024-04-20 | |

| Enamine | EN300-302504-0.5g |

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |

31575-15-2 | 0.5g |

$69.0 | 2023-09-06 |

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

31575-15-2 (3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one) 関連製品

- 18323-58-5(4-Methylumbelliferyl oleate)

- 62935-72-2(MCA)

- 64231-10-3(4-ethyl-7-hydroxy-2H-chromen-2-one)

- 524-12-9(Wedelolactone)

- 20671-66-3(4-Methylumbelliferyl Caprylate)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:31575-15-2)3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

清らかである:99%

はかる:5g

価格 ($):316.0